2-(Benzylsulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
CAS No.: 306979-20-4
Cat. No.: VC4775707
Molecular Formula: C15H13N3OS
Molecular Weight: 283.35
* For research use only. Not for human or veterinary use.
triazin-4-one - 306979-20-4](/images/structure/VC4775707.png)
Specification
CAS No. | 306979-20-4 |
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Molecular Formula | C15H13N3OS |
Molecular Weight | 283.35 |
IUPAC Name | 2-benzylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Standard InChI | InChI=1S/C15H13N3OS/c1-11-7-8-13-16-14(17-15(19)18(13)9-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Standard InChI Key | YUNNNNOUEYXESO-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3)C=C1 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound belongs to the pyrido[1,2-a] triazin-4-one family, characterized by a fused bicyclic system:
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A pyridine ring (six-membered, nitrogen-containing) fused with a 1,3,5-triazin-4-one moiety (three nitrogen atoms at positions 1, 3, and 5).
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Substituents:
Systematic IUPAC Name
2-[(Phenylmethyl)sulfanyl]-7-methyl-4H-pyrido[1,2-a] triazin-4-one .
Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 306979-20-4 | |
Molecular Formula | C15H13N3OS | |
Molecular Weight | 283.35 g/mol | |
ACD/Labs Identifier | MFCD00244110 |
Synthesis and Manufacturing
Example Pathway (Inferred from ):
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Intermediate Formation: 7-Methyl-4H-pyrido[1,2-a] triazin-4-one reacts with benzyl disulfide in the presence of NaH.
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Thioether Formation: Nucleophilic substitution at position 2 yields the target compound.
Optimization Challenges
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Regioselectivity: Ensuring substitution at position 2 requires controlled reaction conditions .
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Purity: Column chromatography (e.g., silica gel with CH2Cl2/MeOH) achieves >90% purity .
Physicochemical Properties
Experimental Data
Property | Value | Source |
---|---|---|
Density | ~1.28 g/cm³ (estimated) | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Solubility | Low in H2O; soluble in DMSO |
Biological Activity and Applications
Reported Activities (Analogs)
Compound Class | Activity | Source |
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Pyrido-triazinones | Antiviral, kinase inhibition | |
Benzylsulfanyl derivatives | Anticancer (cell line assays) |
Mechanistic Insights
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Sulfanyl Group: Enhances lipophilicity, improving membrane permeability.
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Triazinone Core: Acts as a hydrogen bond acceptor, targeting enzyme active sites (e.g., kinases) .
Research Applications
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Drug Discovery: Included in targeted diversity libraries for high-throughput screening .
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Agrochemicals: Potential insecticidal activity (unpublished data inferred from ).
Hazard Statement | Code | Precautionary Measures |
---|---|---|
Harmful if swallowed | H302 | P270: Do not eat/drink during use |
Harmful in contact with skin | H312 | P280: Wear protective gloves |
Harmful if inhaled | H332 | P260: Avoid dust inhalation |
Exposure Control
Comparative Analysis with Structural Analogs
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